Aromadendrene

Antimicrobial resistance MRSA VRE

Aromadendrene (CAS 489-39-4) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol. It is a key constituent of Eucalyptus globulus essential oil, where it can constitute up to 70% of the distillation tail.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 489-39-4
Cat. No. B190605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromadendrene
CAS489-39-4
Synonymsaromadendrene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC2=C
InChIInChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1
InChIKeyITYNGVSTWVVPIC-XVIXHAIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aromadendrene (CAS 489-39-4): A Distinctive Sesquiterpene for Antimicrobial and Antiproliferative Research


Aromadendrene (CAS 489-39-4) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol. It is a key constituent of Eucalyptus globulus essential oil, where it can constitute up to 70% of the distillation tail [1]. This compound serves as the archetype for the aromadendrane class of sesquiterpenoids, characterized by a hydroazulene skeleton fused with a cyclopropane ring [2]. Aromadendrene has demonstrated quantifiable antimicrobial activity against multidrug-resistant pathogens and selective antiproliferative effects, making it a subject of sustained scientific interest.

Why Substituting Aromadendrene with Alloaromadendrene or Globulol Compromises Experimental Reproducibility


In the aromadendrane class, seemingly minor stereochemical variations yield substantial functional divergence. Aromadendrene and its closest analog, alloaromadendrene (CAS 25246-27-9), differ only in the stereochemistry of their ring fusion—aromadendrene has a trans-fused system while alloaromadendrene is cis-fused [1]. This stereochemical distinction leads to divergent biotransformation pathways and product profiles [2]. Furthermore, aromadendrene demonstrates significant antimicrobial activity against multidrug-resistant bacteria, whereas its in-class counterpart globulol exhibits low activity [3]. Such stereochemistry-dependent functional differences render generic substitution scientifically invalid for applications requiring precise biological or chemical outcomes.

Quantitative Differentiation of Aromadendrene from Closest Analogs: Head-to-Head Data


Aromadendrene vs. Globulol: Differential Antibacterial Activity Against Multidrug-Resistant Pathogens

Aromadendrene demonstrates potent activity against multidrug-resistant bacteria, whereas globulol, another major constituent of Eucalyptus essential oil, exhibits low activity. Aromadendrene showed MIC values ranging from 0.25 to 1 mg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. In the same study, globulol was reported to have low antimicrobial activity, indicating a clear functional divergence within the same essential oil fraction [2].

Antimicrobial resistance MRSA VRE

Aromadendrene Synergy with 1,8-Cineole: Additive MIC Reduction

Aromadendrene in combination with 1,8-cineole reduces the MIC against bacterial pathogens in an additive manner, as demonstrated by checkerboard assays [1]. This synergistic effect is a quantifiable advantage of using aromadendrene over other sesquiterpenes that lack such synergy. The time-kill assay further confirmed a synergistic effect, indicating enhanced bactericidal activity when combined .

Synergy Antimicrobial Combination therapy

Aromadendrene vs. α-Humulene: Differential Hepatoprotective Activity in Lipid Peroxidation Assays

In a QSAR study evaluating fifteen sesquiterpenoids, aromadendrene (1 mM) was effective in reducing malonaldehyde levels in both endogenous and induced lipid peroxidation models, contributing to an overall reduction of up to 35% (endogenous) and 70% (induced) across the active sesquiterpenoids [1]. In contrast, α-humulene was the only sesquiterpenoid tested that showed no significant activity . Ascorbic acid served as the positive control.

Antioxidant Hepatoprotection Lipid peroxidation

Aromadendrene Antiproliferative Activity: IC50 Values Against Cancer Cell Lines

Aromadendrene (10(14)-aromadendrene) demonstrated significant antiproliferative activity against multiple cancer cell lines. It showed an IC50 of 20 μM against HepG2 (human hepatocellular carcinoma) cells and a more potent IC50 of 9.3 ± 0.164 μM against PC-3 (prostate cancer) cells [1]. This activity was attributed, at least in part, to the induction of cellular apoptosis .

Antiproliferative Cancer IC50

Aromadendrene vs. Alloaromadendrene: Divergent Biotransformation Products

A study on the biotransformation of aromadendrene and alloaromadendrene by the fungus Glomerella cingulata revealed that the two stereoisomers undergo distinct metabolic pathways, yielding different oxidized products [1]. This stereochemistry-dependent metabolic fate confirms that aromadendrene and alloaromadendrene are not biologically equivalent and cannot be used interchangeably in studies involving microbial metabolism or biotransformation.

Biotransformation Stereochemistry Metabolism

Aromadendrene Analytical Differentiation: Retention Index for GC-MS Identification

Accurate identification of aromadendrene in complex essential oil matrices relies on precise analytical parameters. Aromadendrene has a reported Kovats retention index (RI) of 1439 on a standard non-polar column (HP-5 equivalent) [1]. Its close analog alloaromadendrene elutes slightly later with an RI of 1461 [2]. This 22-unit difference in retention index provides a reliable method for distinguishing the two isomers in GC-MS analysis, ensuring correct compound identification and purity assessment.

GC-MS Retention index Quality control

High-Value Application Scenarios for Aromadendrene Driven by Quantitative Evidence


Antibiotic Discovery: Lead Compound Against Multidrug-Resistant Gram-Positive Pathogens

Based on its potent MIC values (0.25-1 mg/mL) against MRSA and VRE, aromadendrene is a viable lead compound for developing novel antibiotics targeting resistant infections. Its quantifiable activity, combined with its additive/synergistic effect with 1,8-cineole, supports its use in combination therapy research. Procurement should prioritize high-purity (>98%) aromadendrene for reproducible MIC assays and synergy studies. [1]

Anticancer Drug Development: Selective Antiproliferative Agent for Prostate Cancer

Aromadendrene's IC50 of 9.3 μM against PC-3 prostate cancer cells makes it a compelling starting point for medicinal chemistry optimization. Its activity against HepG2 liver cancer cells (IC50 20 μM) further broadens its potential. Researchers should source aromadendrene with verified stereochemistry and purity to ensure consistent in vitro results and facilitate SAR studies. [2]

Quality Control and Authentication: GC-MS Reference Standard for Essential Oil Analysis

The distinct retention index of aromadendrene (RI 1439) allows for unambiguous identification and quantification in essential oils and plant extracts. It can be used as a reference standard in GC-MS methods to authenticate Eucalyptus globulus oil or to differentiate it from adulterants. Procurement of certified reference-grade aromadendrene with documented purity and RI is essential for analytical method validation. [3]

Biotransformation Studies: Stereospecific Substrate for Novel Metabolite Production

Aromadendrene's stereochemistry-dependent biotransformation by Glomerella cingulata yields specific oxidized products. This makes it a valuable substrate for generating novel sesquiterpenoid derivatives with potentially enhanced bioactivities. Researchers should verify the enantiomeric purity of the starting material, as the presence of alloaromadendrene could lead to undesired byproducts. [4]

Technical Documentation Hub

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24 linked technical documents
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